molecular formula C16H14ClN3O4S B3695466 N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide CAS No. 4362-39-4

N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B3695466
CAS No.: 4362-39-4
M. Wt: 379.8 g/mol
InChI Key: OOHZLJQLODPNET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide is a chemical compound with the molecular formula C16H14ClN3O4S . This compound is characterized by the presence of a chloro-nitrophenyl group, a carbamothioyl group, and a methylphenoxyacetamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide involves several steps. The starting materials typically include 4-chloro-3-nitroaniline and 4-methylphenoxyacetic acid. The reaction conditions often involve the use of thionyl chloride to form the acyl chloride intermediate, which then reacts with the amine group of 4-chloro-3-nitroaniline to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of active metabolites. These interactions can affect various biological pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide can be compared with similar compounds such as:

  • N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-ethylphenoxy)acetamide
  • N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-methoxyphenoxy)acetamide
  • N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-chlorophenoxy)acetamide

These compounds share similar structural features but differ in the substituents on the phenoxy group. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S/c1-10-2-5-12(6-3-10)24-9-15(21)19-16(25)18-11-4-7-13(17)14(8-11)20(22)23/h2-8H,9H2,1H3,(H2,18,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHZLJQLODPNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361923
Record name STK016997
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4362-39-4
Record name STK016997
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide
Reactant of Route 4
N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide
Reactant of Route 5
N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.